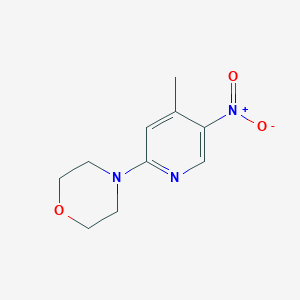

4-{5-Nitro-4-methyl-2-pyridinyl}morpholine

Description

Significance of Heterocyclic Compounds in Chemical Science and Research

Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom of an element other than carbon. openmedicinalchemistryjournal.comderpharmachemica.com These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the cyclic system. The prevalence of heterocyclic structures in nature is remarkable, forming the core of many essential biomolecules, including DNA, RNA, vitamins, and alkaloids. ijpsr.comijsrtjournal.comijnrd.org Consequently, heterocyclic chemistry is a cornerstone of medicinal chemistry, with a significant majority of all biologically active compounds containing at least one heterocyclic ring. openmedicinalchemistryjournal.comnih.gov Their applications extend beyond medicine into agrochemicals, dyes, polymers, and materials science. ijpsr.comopenmedicinalchemistryjournal.com

The Morpholine (B109124) Moiety: A Versatile and Privileged Scaffold in Chemical Synthesis

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. jchemrev.comwikipedia.org This unique combination of functionalities makes morpholine a highly versatile and widely used building block in organic synthesis. atamanchemicals.comnih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and bioactive molecules, where it often contributes to improved physicochemical and metabolic properties. nih.govnih.govresearchgate.net

The morpholine ring typically adopts a chair conformation, similar to cyclohexane. cerist.dz This conformation is flexible, and the ring can undergo conformational changes that can influence its interaction with other molecules. researchgate.netnih.gov The presence of the oxygen atom opposite the nitrogen atom gives the ring a unique polarity and allows for both hydrophilic and lipophilic interactions. researchgate.netnih.gov This balanced profile can enhance a drug molecule's solubility and its ability to cross biological membranes. researchgate.netnih.gov The electron-withdrawing effect of the oxygen atom also influences the basicity of the nitrogen atom. wikipedia.orgatamanchemicals.com

As a secondary amine, morpholine undergoes a variety of chemical reactions. wikipedia.orgatamanchemicals.com It is basic, with its conjugate acid having a pKa that makes it a useful buffer in chemical reactions. wikipedia.orgchemicalbook.com The nitrogen atom is nucleophilic, although its nucleophilicity is somewhat reduced by the electron-withdrawing effect of the ether oxygen. atamanchemicals.comchemicalbook.com This allows it to react with a range of electrophiles to form new carbon-nitrogen bonds, a key step in the synthesis of more complex molecules. atamanchemicals.com For instance, morpholine is commonly used to form enamines from ketones and aldehydes. atamanchemicals.com

The Pyridine (B92270) Nucleus: A Foundational Heterocycle in Organic Chemistry

Pyridine is a six-membered aromatic heterocycle that is structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. wikipedia.org It is a fundamental building block in organic chemistry and is found in numerous important compounds, including pharmaceuticals and vitamins. wikipedia.orgslideshare.net

Pyridine is an aromatic compound, fulfilling Hückel's rule with a delocalized system of six π-electrons. wikipedia.orglibretexts.org However, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density in the ring compared to benzene. wikipedia.org The nitrogen atom withdraws electron density from the ring, making the carbon atoms electron-deficient, particularly at the 2, 4, and 6 positions. uobabylon.edu.iqmatanginicollege.ac.in This electronic characteristic makes pyridine less reactive than benzene towards electrophilic aromatic substitution, which typically occurs at the 3-position. wikipedia.org Conversely, the electron-deficient nature of the ring makes pyridine more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. numberanalytics.com The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and is not part of the aromatic system, which accounts for the basic and nucleophilic properties of pyridine. wikipedia.orglibretexts.org

Positional Isomerism and Substituent Effects on Pyridine Reactivity

Positional isomerism, a form of structural isomerism, arises from the different possible locations of functional groups or substituents on a molecular scaffold. youtube.com In the case of a substituted pyridine ring, the position of substituents significantly influences the molecule's electronic distribution and, consequently, its reactivity. nih.govrsc.org

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons through both inductive and resonance effects. stackexchange.com This deactivation makes electrophilic substitution on the pyridine ring more challenging compared to benzene and generally directs incoming electrophiles to the meta-position (C-3 and C-5). stackexchange.com

The introduction of further substituents can either enhance or counteract this inherent deactivation. Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) further decrease the electron density, rendering the ring even less reactive towards electrophiles. nih.gov The position of these groups is crucial. For instance, an EWG at the 4-position, such as a nitro group, will have a strong deactivating effect on the entire ring, particularly at the ortho and para positions relative to itself. nih.gov

| Property | Description |

| Molecular Formula | C10H13N3O3 |

| IUPAC Name | 4-(4-methyl-5-nitro-2-pyridinyl)morpholine |

| CAS Number | 123018-80-6 |

Contextualizing 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine within Bifunctional Heterocyclic Systems

The Strategic Integration of Morpholine and Pyridine Scaffolds

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. Its incorporation into a molecule can impart increased polarity and potential for hydrogen bonding. In this compound, the morpholine ring is attached to the C-2 position of the pyridine ring. This linkage creates a unique electronic environment. The nitrogen atom of the morpholine can act as an electron-donating group through resonance, pushing electron density into the pyridine ring. This donation can partially offset the electron-withdrawing effects of the pyridine nitrogen and the nitro group.

The integration of morpholine and pyridine scaffolds is a strategy employed in the design of various functional molecules, including those with potential biological activity. nih.gov

Influence of Nitro and Methyl Substituents on the Pyridine Moiety

The chemical behavior of this compound is significantly modulated by the presence of the nitro and methyl groups on the pyridine ring.

Nitro Group (-NO2): The nitro group at the C-5 position is a powerful electron-withdrawing group. nih.gov It deactivates the pyridine ring towards electrophilic substitution and influences the acidity of any adjacent C-H bonds. rsc.orgrsc.org Its presence makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Methyl Group (-CH3): The methyl group at the C-4 position is a weak electron-donating group. acs.org It can slightly increase the electron density of the pyridine ring through an inductive effect. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the potency of a biologically active molecule, is a known phenomenon in medicinal chemistry. acs.org

The combined electronic effects of the morpholino, nitro, and methyl groups on the pyridine ring are complex. The electron-donating nature of the morpholino nitrogen and the methyl group are in opposition to the strong electron-withdrawing character of the nitro group and the inherent electron deficiency of the pyridine ring.

| Substituent | Position on Pyridine Ring | Electronic Effect |

| Morpholino | C-2 | Electron-donating (by resonance) |

| Methyl | C-4 | Electron-donating (inductive) |

| Nitro | C-5 | Electron-withdrawing (resonance and inductive) |

Research Gaps and Unexplored Avenues for this compound

While the synthesis and some reactions of related substituted pyridines have been reported, specific and in-depth research focusing solely on this compound appears to be limited in the public domain. google.comgoogle.comsigmaaldrich.com A comprehensive study of its reactivity profile, including its behavior in various organic transformations, has not been extensively documented.

Further research could explore:

Detailed Mechanistic Studies: Investigating the mechanisms of reactions involving this compound to better understand the interplay of its functional groups.

Exploration of Synthetic Applications: Utilizing this compound as a building block for the synthesis of more complex molecules.

Physicochemical Characterization: A thorough analysis of its spectroscopic and crystallographic properties to provide a complete structural and electronic picture.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict its reactivity and properties, which can guide experimental work. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methyl-5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-8-6-10(11-7-9(8)13(14)15)12-2-4-16-5-3-12/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTHRNFPVUIJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Nitro 4 Methyl 2 Pyridinyl Morpholine and Analogous Structures

Retrosynthetic Analysis of the 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds and converting functional groups to identify potential synthetic pathways.

Disconnection Strategies Targeting C-N and C-C Bonds

The primary disconnection for this compound involves the C-N bond between the morpholine (B109124) nitrogen and the pyridine (B92270) ring. This disconnection suggests a nucleophilic aromatic substitution (SNA_r_) reaction as a key step in the forward synthesis.

Disconnection of the C-N Bond:

This strategy points to two key precursors: a morpholine nucleophile and an activated pyridine electrophile. The pyridine ring must contain a suitable leaving group at the 2-position, such as a halogen, and be activated by the electron-withdrawing nitro group at the 5-position.

Precursor 1: Morpholine

Precursor 2: 2-Halo-4-methyl-5-nitropyridine

Further disconnection of the substituted pyridine precursor is necessary. The C-C bonds of the pyridine ring can be conceptually broken down to simpler acyclic precursors. For instance, the pyridine ring can be formed through a [4+2] cycloaddition or a condensation reaction involving aldehydes, ketones, and ammonia (B1221849) derivatives. researchgate.netijpsonline.com

Conventional Synthetic Routes to Morpholine Derivativesrsc.orgresearchgate.netoup.comchemrxiv.org

Morpholine and its derivatives are important structural motifs in many biologically active compounds. oup.come3s-conferences.orgthieme-connect.com Several general methods exist for their synthesis.

Cyclization Reactions of Amino Alcohols and Related Precursors

A common and straightforward method for synthesizing the morpholine ring is the cyclization of β-amino alcohols. chemrxiv.orgresearchgate.net This can be achieved through several pathways:

Reaction with Dihaloethanes: The reaction of a β-amino alcohol with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909) in the presence of a base leads to the formation of the morpholine ring.

Dehydration of Diethanolamines: Acid-catalyzed dehydration of diethanolamine (B148213) derivatives is a classical method for morpholine synthesis.

Reductive Amination of Glycolaldehyde (B1209225): The reaction of an amine with glycolaldehyde followed by reduction can also yield morpholine derivatives.

A modern approach involves the use of ethylene (B1197577) sulfate (B86663) as a dielectrophile in reaction with 1,2-amino alcohols, which proceeds through a monoalkylation intermediate that can be cyclized to the corresponding morpholine. chemrxiv.orgorganic-chemistry.orgacs.org

Nucleophilic Substitution Reactions with Morpholine as a Reagentrsc.orgnih.gov

Morpholine itself is a versatile secondary amine and can act as a nucleophile in substitution reactions. wikipedia.org This is a direct and efficient way to introduce the morpholine moiety onto an electrophilic carbon atom.

In the context of synthesizing this compound, morpholine attacks the electron-deficient pyridine ring, displacing a leaving group at the 2-position. researchgate.netacs.org The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the Meisenheimer intermediate formed during the substitution process.

Synthetic Approaches to Substituted Pyridine Systemsnih.govijpsonline.comorganic-chemistry.org

The synthesis of substituted pyridines is a well-established field in organic chemistry, with numerous methods available for their construction. ijpsonline.comchemrxiv.orgijpsonline.comorganic-chemistry.org

Construction of Pyridine Ring Systems

The de novo synthesis of pyridine rings often involves condensation reactions or cycloadditions. rsc.orgresearchgate.net Some of the classical and modern methods include:

Hantzsch Pyridine Synthesis: This involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine.

Chichibabin Pyridine Synthesis: This method involves the reaction of aldehydes or ketones with ammonia or amines at high temperatures and pressures. ijpsonline.comijpsonline.com

Kröhnke Pyridine Synthesis: This is a versatile method that uses α-pyridinium methyl ketone salts as precursors. ijpsonline.comijpsonline.com

Transition Metal-Catalyzed Cycloadditions: Modern methods often employ transition metal catalysts, such as cobalt or ruthenium, to facilitate [2+2+2] cycloaddition reactions between alkynes and nitriles to form substituted pyridines. rsc.orgresearchgate.net

Directed Synthesis of the 2-Pyridinylmorpholine Linkage

The formation of the bond between the pyridine ring at the 2-position and the nitrogen atom of the morpholine ring is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.

Cross-Coupling Methodologies for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.govyoutube.comsigmaaldrich.com These reactions typically involve the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govuwindsor.ca For the synthesis of 2-pyridinylmorpholines, a 2-halopyridine derivative would be reacted with morpholine.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos being widely used. uwindsor.cabeilstein-journals.org The reaction conditions, including the choice of solvent (e.g., toluene, dioxane, THF) and base (e.g., sodium tert-butoxide, cesium carbonate), must be carefully optimized to achieve high yields. uwindsor.ca While these methods are versatile, they can be limited by the substrate scope and the cost of the catalyst and ligands. uwindsor.cabeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product Yield (%) |

| N-benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 92 |

| N-Boc-4-bromo-7-azaindole | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 94 |

| N-benzyl-4-bromo-7-azaindole | Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 90 |

This table is generated based on data from similar reactions and is for illustrative purposes.

Nucleophilic Aromatic Substitution on Halogenated Pyridine Derivatives with Morpholine

Nucleophilic aromatic substitution (SNA) is a common method for introducing a morpholine group onto a pyridine ring, particularly when the ring is activated by electron-withdrawing groups. youtube.comyoutube.comyoutube.com The presence of a nitro group on the pyridine ring, as in 5-nitro-2-halopyridines, significantly facilitates this reaction by stabilizing the intermediate Meisenheimer complex. youtube.com

The reaction involves the attack of the nucleophilic morpholine on the carbon atom bearing the halogen leaving group. youtube.com The reactivity of halopyridines in SNA reactions generally follows the order 2-halo > 4-halo >> 3-halo, making the synthesis of 2-pyridinylmorpholines favorable. youtube.comyoutube.com The reaction is often carried out by heating the halogenated pyridine with morpholine, sometimes in the presence of a base to neutralize the hydrogen halide formed. mdpi.com This method is often simpler and more cost-effective than cross-coupling reactions.

For instance, the synthesis of 4-(4-nitrophenyl)morpholine (B78992) can be achieved through the reaction of 1-fluoro-4-nitrobenzene (B44160) with morpholine. mdpi.comnih.gov A similar principle applies to the synthesis of this compound, where a 2-halo-5-nitro-4-methylpyridine would be the substrate.

Optimization of Reaction Conditions and Yield for this compound

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. This includes the selection of appropriate catalytic systems and the application of green chemistry principles.

Catalytic Systems in Heterocycle Synthesis

A wide range of catalytic systems are employed in the synthesis of nitrogen-containing heterocycles. mdpi.com Transition metal catalysts, particularly those based on palladium, copper, iron, and cobalt, play a pivotal role. mdpi.comresearchgate.net For C-N bond formation, palladium catalysts are highly effective, as seen in the Buchwald-Hartwig amination. mdpi.comunimi.it The efficiency of these catalytic systems can be fine-tuned by modifying the ligands, which influence the catalyst's activity and selectivity. acs.org

In some cases, metal-free catalytic systems or organocatalysts can be employed. mdpi.com For example, chiral phosphoric acids have been used as Brønsted acid catalysts in the asymmetric synthesis of heterocycles. acs.org The choice of catalyst depends on the specific reaction, substrate, and desired outcome. Optimization studies often involve screening various catalysts, ligands, and reaction parameters to identify the most effective combination. researchgate.netjournalirjpac.com

Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. researchgate.net This includes the use of greener solvents, solvent-free conditions, and energy-efficient methods like microwave-assisted synthesis. researchgate.netrsc.orgnih.gov

Pyridine and its derivatives can themselves act as green solvents in some reactions due to their relatively high boiling points and ability to dissolve a range of substances. biosynce.com Solvent-free reactions, where the reactants are mixed directly without a solvent, can significantly reduce waste. rsc.org Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. nih.gov

The use of heterogeneous and recoverable catalysts is another key aspect of green chemistry, as it simplifies product purification and allows for catalyst recycling. mdpi.com Iron-catalyzed reactions are also considered "greener" due to the low cost and low toxicity of iron. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies on the effective purification and isolation of its synthetic intermediates and the final product. The methodologies employed typically involve a combination of precipitation, pH adjustment, extraction, crystallization, and chromatography, tailored to the specific physicochemical properties of each compound in the synthetic pathway.

Purification of Synthetic Intermediates

The multi-step synthesis of the target compound necessitates the purification of several key intermediates, primarily derivatives of nitropyridine.

2-amino-5-nitro-4-methylpyridine

This intermediate is typically formed through the nitration of 2-amino-4-methylpyridine. The initial isolation from the reaction mixture involves pouring the acidic solution into ice followed by neutralization. guidechem.com A critical purification step involves separating the desired 5-nitro isomer from the undesired 3-nitro byproduct. guidechem.com This is achieved through a controlled pH precipitation method. The crude mixture of isomers is first dissolved in dilute hydrochloric acid and filtered to remove any oily impurities. guidechem.com Subsequent neutralization with a sodium hydroxide (B78521) solution to a specific pH range of 4.0 to 5.0 selectively precipitates the 2-amino-5-nitro-4-methylpyridine as a deep yellow solid, which is then collected by filtration and dried. guidechem.comgoogle.com

| Intermediate | Initial Isolation | Purification Method | Reagents | Final Form |

| 2-amino-5-nitro-4-methylpyridine | Precipitation via neutralization with ammonia. guidechem.com | Selective precipitation by pH adjustment. guidechem.com | 10% HCl, 50% NaOH. guidechem.com | Deep yellow precipitate. guidechem.com |

2-hydroxy-4-methyl-5-nitropyridine (B1296462)

This intermediate is synthesized from 2-amino-5-nitro-4-methylpyridine via a diazotization reaction followed by hydrolysis. After the reaction is complete, the mixture is filtered. guidechem.com The purification of 2-hydroxy-4-methyl-5-nitropyridine from the resulting filtrate is achieved through vacuum distillation. guidechem.com As the volume of the filtrate is reduced by approximately two-thirds, the product precipitates out as a light yellow solid. guidechem.com This solid can be isolated by filtration. Commercially available versions of this compound, also known as 4-Methyl-5-nitro-2-pyridinol, have a reported purity of 98% and a melting point of 186-190 °C. sigmaaldrich.com

| Intermediate | Isolation Method | Purification Technique | Key Parameters | Final Form |

| 2-hydroxy-4-methyl-5-nitropyridine | Filtration post-reaction. guidechem.com | Vacuum distillation of the filtrate. guidechem.com | Distilling off ~2/3 of the filtrate volume. guidechem.com | Light yellow solid. guidechem.com |

2-chloro-4-methyl-5-nitropyridine (B1210972)

The chlorination of 2-hydroxy-4-methyl-5-nitropyridine yields this crucial intermediate. The isolation procedure involves removing the excess chlorinating agent (e.g., trichloro phosphorus) by vacuum distillation. guidechem.com The remaining residue is then poured into water, causing the product to precipitate. guidechem.com The resulting light yellow solid is collected by filtration. guidechem.com Further purification can be achieved through methods suggested by its physical properties, which include a boiling point of 91 °C at 5 mmHg, indicating that vacuum distillation is a viable option. sigmaaldrich.com An alternative workup involves quenching the reaction mass in an ice-water mixture, followed by filtration and washing of the solid with chilled water before drying. google.com

| Intermediate | Isolation Method | Potential Purification | Physical Properties (for purification) | Final Form |

| 2-chloro-4-methyl-5-nitropyridine | Precipitation in water. guidechem.com | Vacuum Distillation. guidechem.comsigmaaldrich.com | bp: 91 °C/5 mmHg; mp: 37-39 °C. sigmaaldrich.com | Light yellow solid. guidechem.com |

Purification of the Target Compound: this compound

The final step in the synthesis is the nucleophilic aromatic substitution reaction between 2-chloro-4-methyl-5-nitropyridine and morpholine. Purification strategies for the resulting target compound can be inferred from methodologies used for structurally analogous molecules.

Extraction and Crystallization

One common technique involves an extractive workup followed by crystallization. For a similar compound, 2-methoxy-4-methyl-5-nitropyridine, the reaction mixture is first concentrated to a solid. prepchem.com This solid is then dissolved in water, the pH is adjusted, and the product is extracted into an organic solvent such as ethyl acetate (B1210297). prepchem.com The combined organic layers are dried and the solvent is evaporated under reduced pressure to yield the purified product. prepchem.com This suggests that this compound can be isolated and purified by a similar sequence of extraction and subsequent crystallization from an appropriate solvent system.

Column Chromatography

For analogous morpholine-substituted nitroaromatic compounds, silica (B1680970) gel column chromatography is a highly effective purification technique. For example, 2-methyl-5-(morpholin-4-yl)-4-nitroaniline (B187736) is purified using silica gel chromatography with an ethyl acetate/hexane gradient, which can yield the product with greater than 95% purity. This method is directly applicable to the purification of this compound, allowing for the separation of the target compound from unreacted starting materials and any potential side products.

| Purification Method | Description | Solvent System Examples | Expected Purity |

| Extraction & Crystallization | The crude product is isolated by extraction into an organic solvent, followed by evaporation and crystallization. prepchem.com | Ethyl acetate for extraction. prepchem.com | Dependent on solvent choice for crystallization. |

| Silica Gel Chromatography | The crude mixture is separated on a silica gel column using a mobile phase to elute the target compound. | Ethyl acetate/Hexane gradients. | >95%. |

Structural Elucidation and Spectroscopic Characterization Techniques for 4 5 Nitro 4 Methyl 2 Pyridinyl Morpholine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition.

For 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine , the expected monoisotopic mass can be calculated from its chemical formula, C₁₀H₁₃N₃O₃. The exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O) are used for this calculation.

Table 1: Theoretical Isotopic Mass Calculation for C₁₀H₁₃N₃O₃

| Element | Quantity | Exact Mass | Total Mass |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 223.095792 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical mass (typically within a few parts per million, ppm) would confirm the molecular formula of the compound.

Fragmentation Pattern Analysis

The fragmentation of This compound would likely proceed through several key pathways:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46.0055 Da) or NO (29.9979 Da) followed by CO.

Cleavage of the morpholine (B109124) ring: The morpholine ring can undergo characteristic fragmentation, including the loss of ethene (C₂H₄, 28.0313 Da) or the entire morpholine moiety.

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a common fragmentation pathway for amines.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Lost Fragment | Fragment Structure |

| 206.0927 | OH | [M - OH]⁺ |

| 193.0880 | NO | [M - NO]⁺ |

| 177.0928 | NO₂ | [M - NO₂]⁺ |

| 165.0933 | C₂H₄O | [M - C₂H₄O]⁺ (from morpholine ring) |

| 149.0618 | C₃H₆NO | [M - C₃H₆NO]⁺ |

| 121.0655 | C₄H₈NO₂ | [M - C₄H₈NO₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integrations of different nuclei, the connectivity of atoms within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (Pyridine) | ~6.8 | s | 1H |

| H-6 (Pyridine) | ~8.9 | s | 1H |

| CH₃ (Pyridine) | ~2.6 | s | 3H |

| -CH₂-N- (Morpholine) | ~3.8 | t | 4H |

| -CH₂-O- (Morpholine) | ~3.9 | t | 4H |

The protons of the morpholine ring adjacent to the nitrogen and oxygen atoms are expected to appear as triplets due to coupling with the neighboring CH₂ group. The aromatic protons on the pyridine (B92270) ring would appear as singlets due to their isolation, and the methyl protons would also be a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~158 |

| C-3 (Pyridine) | ~108 |

| C-4 (Pyridine) | ~145 |

| C-5 (Pyridine) | ~135 |

| C-6 (Pyridine) | ~150 |

| CH₃ (Pyridine) | ~18 |

| -CH₂-N- (Morpholine) | ~48 |

| -CH₂-O- (Morpholine) | ~66 |

The carbons of the pyridine ring are expected to be in the aromatic region (100-160 ppm), with their specific shifts influenced by the nitro and morpholine substituents. The morpholine carbons will appear in the aliphatic region, with the carbon adjacent to the oxygen being more deshielded.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the two sets of methylene (B1212753) protons in the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of This compound would be expected to show characteristic absorption bands for the nitro group, the C-N and C-O bonds of the morpholine ring, and the aromatic pyridine ring.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Nitro (NO₂) | ~1530-1550 and ~1340-1360 | Asymmetric and symmetric stretching |

| Aromatic C=C and C=N | ~1600-1450 | Ring stretching |

| C-H (aromatic) | ~3100-3000 | Stretching |

| C-H (aliphatic) | ~2980-2850 | Stretching |

| C-N (aromatic amine) | ~1350-1250 | Stretching |

| C-O-C (ether) | ~1150-1085 | Asymmetric stretching |

The presence of strong absorption bands in the regions characteristic for the nitro group would be a key indicator of its presence. The various C-H, C-N, and C-O stretching and bending vibrations would further confirm the presence of the morpholine and substituted pyridine moieties.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the nitro group, the substituted pyridine ring, the morpholine ring, and the methyl group.

Based on data for analogous compounds, the expected vibrational modes would include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated. Typically, the asymmetric stretch (ν_as(NO₂)) appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) is observed between 1300-1370 cm⁻¹.

Aromatic Pyridine Ring: C-H stretching vibrations of the aromatic ring would likely be observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Morpholine Ring: The C-O-C ether linkage of the morpholine ring would produce a strong, characteristic stretching band, typically in the 1110-1140 cm⁻¹ range. The C-N stretching of the tertiary amine in the morpholine ring would also be present, usually in the 1050-1250 cm⁻¹ region. The CH₂ stretching vibrations of the morpholine ring would appear in the 2800-3000 cm⁻¹ range.

Methyl Group (CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl group would be expected around 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

A hypothetical data table for the expected FT-IR peaks is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Morpholine Ring | C-O-C Stretch | 1110 - 1140 |

| Morpholine Ring | C-N Stretch | 1050 - 1250 |

| Alkane (CH₂, CH₃) | C-H Stretch | 2800 - 3000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. While no specific Raman data for this compound is available, it would be a valuable tool, particularly for observing vibrations that are weak or absent in the IR spectrum. The symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are often strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound would be characterized by absorptions due to π → π* and n → π* transitions. libretexts.orglibretexts.org

The conjugated system of the nitropyridine ring is the primary chromophore. The presence of the electron-withdrawing nitro group and the electron-donating morpholino and methyl groups would influence the energy of these transitions. One would expect to observe:

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. For similar conjugated nitroaromatic systems, these transitions typically occur at shorter wavelengths (higher energy).

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen of the morpholine ring or the nitrogen of the nitro group) to a π* antibonding orbital of the pyridine ring. libretexts.org These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions.

The exact wavelengths (λ_max) and molar absorptivities (ε) would need to be determined experimentally.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would also reveal how the molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the solid state. Given the functional groups present, several types of intermolecular interactions could be anticipated:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the hydrogen atoms of the methyl or morpholine groups and the oxygen atoms of the nitro group or the morpholine ring of neighboring molecules. nih.gov

π-π Stacking: The planar pyridine rings could stack on top of each other, an interaction that is common in aromatic compounds and contributes to crystal stability. researchgate.net

Dipole-Dipole Interactions: The polar nitro group would create significant dipole moments, leading to dipole-dipole interactions between adjacent molecules.

These interactions collectively determine the crystal packing and influence the material's physical properties, such as melting point and solubility.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. A validated reversed-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of a synthesized batch of this compound.

A typical RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, such as an octadecylsilane (B103800) (C18) column.

Mobile Phase: A polar solvent mixture, likely consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like formic acid or a buffer to ensure consistent ionization of the analyte.

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (λ_max), as determined by UV-Vis spectroscopy.

The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions. The presence of other peaks would indicate impurities, and their peak areas could be used to quantify the purity of the sample. Method validation would be essential to ensure accuracy, precision, and linearity. researchgate.net

A hypothetical data table for an HPLC method is presented below.

| Parameter | Value |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | e.g., 1.0 mL/min |

| Detection | UV at λ_max |

| Injection Volume | e.g., 10 µL |

| Column Temperature | e.g., 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, a comprehensive search of scientific literature and chemical databases did not yield specific GC-MS analysis data, such as retention times or detailed fragmentation patterns, for the compound this compound.

While specific experimental data for this exact compound is not publicly available, the expected behavior of this molecule in a GC-MS system can be inferred from the analysis of structurally related compounds. For instance, the analysis of various morpholine derivatives and substituted nitropyridines provides a foundational understanding of how this compound might be characterized.

The volatility of the compound would first determine its suitability for GC analysis. Assuming sufficient volatility and thermal stability, the compound would be separated from other components of a mixture based on its boiling point and interactions with the GC column's stationary phase. The retention time would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation, the eluted compound would enter the mass spectrometer, where it would be ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are key to structural elucidation. The fragmentation of this compound would likely involve characteristic losses of functional groups. Based on the analysis of similar structures, potential fragmentation pathways could include:

Loss of the nitro group (-NO2): This is a common fragmentation pathway for nitroaromatic compounds.

Cleavage of the morpholine ring: The morpholine ring could undergo fragmentation, leading to the loss of ethylene (B1197577) oxide or other smaller fragments.

Loss of the methyl group (-CH3): The methyl group attached to the pyridine ring could be lost.

Fragmentation of the pyridine ring: The substituted pyridine ring itself could break apart.

Without experimental data, a definitive fragmentation table cannot be constructed. The table below is a hypothetical representation of what might be observed, based on the fragmentation patterns of analogous structures. The relative abundances of these fragments would be crucial for confirming the structure but remain unknown without empirical data.

Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M]+ | Molecular Ion |

| [M - 46]+ | Loss of NO2 |

| [M - 30]+ | Loss of NO |

| [M - 15]+ | Loss of CH3 |

| --- | Fragments from morpholine ring cleavage |

| --- | Fragments from pyridine ring cleavage |

It is imperative to note that the information presented here is predictive and based on the principles of mass spectrometry and data from related compounds. For definitive structural confirmation and to generate an accurate data table, an experimental GC-MS analysis of this compound would be required.

Computational and Theoretical Investigations of 4 5 Nitro 4 Methyl 2 Pyridinyl Morpholine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundation of understanding a molecule's behavior lies in the precise determination of its geometry and the arrangement of its electrons. Quantum chemical calculations serve as a virtual laboratory, allowing for the exploration of these properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. Studies on related nitroaromatic and morpholine-containing compounds have demonstrated the utility of DFT in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netirjweb.comnih.gov For 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine, DFT calculations would be crucial in optimizing the molecular structure, determining bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial relationship between the nitro-substituted pyridine (B92270) ring and the morpholine (B109124) moiety.

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more sophisticated computational techniques. While it neglects some aspects of electron correlation, it offers a qualitative understanding of the electronic structure. nih.gov Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF framework to incorporate electron correlation effects more accurately, leading to more reliable predictions of molecular properties. wikipedia.orgfiveable.me For this compound, applying these methods would refine the understanding of its electronic energy and wavefunction, providing a benchmark for comparison with DFT results.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine ring and its connection to the pyridine ring allow for the existence of multiple spatial arrangements, or conformations. Understanding the relative energies of these conformations is key to predicting the molecule's preferred shape.

The bond connecting the morpholine nitrogen to the pyridine ring is a key rotational axis. Computational methods can be used to calculate the energy barrier to rotation around this bond. This analysis would identify the most stable conformation (the one with the lowest energy) and any other low-energy conformers that might be present at room temperature. The chair conformation is typically the most stable for a morpholine ring, and studies on similar structures, such as 4-(4-nitrophenyl)morpholine (B78992), have explored the orientation of the substituent on the ring. irjweb.com For this compound, determining the preferred orientation of the pyridine ring relative to the morpholine ring is a central aspect of its conformational analysis.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edulibretexts.org The energies and spatial distributions of these orbitals provide insights into where a molecule is likely to act as an electron donor or an electron acceptor.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons in a chemical reaction. Conversely, the LUMO is the lowest energy orbital that is empty and indicates the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. epstem.netststephens.net.in A smaller gap generally suggests higher reactivity. For this compound, the analysis would likely show the HOMO localized on the electron-rich morpholine and pyridine nitrogen atoms, while the LUMO would be concentrated on the electron-withdrawing nitro group and the pyridine ring. This distribution would suggest that the molecule could participate in reactions as both an electron donor and acceptor at different sites.

| Computational Parameter | Predicted Value/Location | Significance |

| HOMO Energy | To be determined by calculation | Indicates electron-donating ability |

| LUMO Energy | To be determined by calculation | Indicates electron-accepting ability |

| HOMO-LUMO Gap | To be determined by calculation | Predicts chemical reactivity and stability |

| HOMO Localization | Expected on morpholine and pyridine nitrogens | Identifies nucleophilic centers |

| LUMO Localization | Expected on nitro group and pyridine ring | Identifies electrophilic centers |

Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

The reactivity of a chemical compound is fundamental to understanding its behavior in chemical reactions. Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide insight into the electrophilic and nucleophilic nature of a molecule. For a molecule like this compound, the presence of both electron-donating (morpholine and methyl group) and electron-withdrawing (nitro group and pyridine ring nitrogen) substituents creates a complex electronic profile.

Table 1: Theoretical Chemical Reactivity Descriptors (Note: The following table is a hypothetical representation of the types of data that would be generated from a DFT study and is for illustrative purposes only, as specific data for this compound is not available in the searched literature.)

| Parameter | Symbol | Formula | Predicted Value (Arbitrary Units) | Interpretation |

| Ionization Potential | IP | -EHOMO | High | Significant energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | High | Favorable to accept an electron. |

| Electronegativity | χ | (IP+EA)/2 | Moderate to High | Good ability to attract electrons. |

| Chemical Hardness | η | (IP-EA)/2 | Moderate | Indicates moderate stability and reactivity. |

| Chemical Softness | S | 1/(2η) | Moderate | Reciprocal of hardness. |

| Electrophilicity Index | ω | χ²/(2η) | High | Strong electrophilic character. |

| Nucleophilicity | N | EHOMO(Nu) - EHOMO(TCE) | Moderate | Capable of acting as a nucleophile, likely at the morpholine N. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow denote areas with intermediate potential.

Identification of Electrostatic Potential Distribution and Reactive Sites

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential. The most negative potential (red region) would likely be concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The nitrogen atom of the morpholine ring would also exhibit a region of negative potential, albeit less intense than that of the nitro group, indicating its nucleophilic character.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the morpholine nitrogen and oxygen atoms to the antibonding orbitals of the pyridine ring. This intramolecular charge transfer (ICT) is a key feature of donor-acceptor systems. The analysis would quantify the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction and greater stabilization.

Specifically, strong hyperconjugative interactions would be expected between the lone pair orbitals of the morpholine nitrogen (n(N)) and the π* antibonding orbitals of the pyridine ring (π(C-C) and π(C-N)). Similarly, interactions between the lone pairs of the nitro group's oxygen atoms and the adjacent π* orbitals of the pyridine ring would also contribute to the electronic delocalization and stability of the molecule.

Spectroscopic Property Simulations and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental signals.

Predicted Vibrational Spectra

Theoretical vibrational spectra are typically calculated using DFT methods. The calculated frequencies correspond to the different vibrational modes of the molecule. For this compound, the predicted IR and Raman spectra would show characteristic peaks for the functional groups present.

Table 2: Predicted Vibrational Frequencies (Note: This table is a hypothetical representation of the types of data that would be generated from a DFT study and is for illustrative purposes only, as specific data for this compound is not available in the searched literature.)

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

| N-O Asymmetric Stretch | ~1550-1500 | Characteristic of the nitro group. |

| N-O Symmetric Stretch | ~1350-1300 | Characteristic of the nitro group. |

| C=N Stretch | ~1600-1550 | Pyridine ring vibration. |

| C=C Stretch | ~1500-1400 | Pyridine ring vibrations. |

| C-N Stretch | ~1250-1150 | Morpholine and pyridine C-N bonds. |

| C-O-C Stretch | ~1100-1050 | Morpholine ether linkage. |

| C-H Stretch | ~3100-2800 | Aromatic and aliphatic C-H bonds. |

Calculated NMR Chemical Shifts

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can provide valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

The calculated ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the morpholine ring, and the pyridine ring. The protons on the pyridine ring would likely be the most deshielded due to the electron-withdrawing effects of the nitro group and the ring nitrogen. The ¹³C NMR spectrum would similarly show characteristic chemical shifts for the different carbon environments within the molecule. The carbon atom attached to the nitro group is expected to be significantly downfield.

Simulated UV-Vis Absorption Spectra

The electronic absorption spectrum of a molecule, which dictates its color and how it interacts with light, is governed by the transitions of electrons between different energy levels. Simulating the Ultraviolet-Visible (UV-Vis) spectrum provides a theoretical prediction of the wavelengths at which a molecule absorbs light. This is typically achieved using quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TD-DFT).

The process involves first optimizing the ground-state geometry of the molecule using a suitable level of theory, such as DFT with a functional like B3LYP and a standard basis set (e.g., 6-31G(d)). Following this, a TD-DFT calculation is performed to compute the energies of various electronic excited states. The results predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which are proportional to the intensity of the absorption bands.

For this compound, the key structural features influencing its electronic spectrum are the nitropyridine ring system, which acts as a chromophore. The simulation would likely reveal transitions characteristic of this system:

π → π* transitions: These high-intensity absorptions, typically occurring at shorter wavelengths (in the UV region), involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals within the aromatic pyridine ring and the nitro group.

n → π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (n), such as those on the oxygen atom of the morpholine ring or the nitrogen atoms, to anti-bonding π* orbitals of the nitropyridine system. These transitions typically occur at longer wavelengths.

A simulated spectrum would provide valuable data for comparison with experimental results, helping to validate the computational model and assign the observed spectral bands to specific electronic transitions.

Table 1: Hypothetical Data from a Simulated UV-Vis Spectrum for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| [Data Not Available] | [Data Not Available] | HOMO -> LUMO | π → π |

| [Data Not Available] | [Data Not Available] | HOMO-1 -> LUMO | π → π |

| [Data Not Available] | [Data Not Available] | HOMO-2 -> LUMO | n → π* |

This table illustrates the type of data a TD-DFT calculation would generate. Specific values for this compound are not available in the reviewed literature.

Advanced Computational Approaches

Beyond static properties and electronic spectra, advanced computational methods can explore the molecule's behavior over time and in different environments, as well as predict its biological activity based on its structure.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility of a molecule and its interactions with its surroundings, such as solvent molecules.

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and calculating the forces between all atoms over a series of short time steps (on the order of femtoseconds). This simulation, extended over nanoseconds or longer, can provide critical insights into:

Conformational Analysis: The morpholine ring can adopt different conformations (e.g., chair, boat). MD simulations can explore the energy landscape of these conformations and determine the most stable or prevalent forms in solution.

Solvent Interactions: The simulation can detail how solvent molecules arrange around the solute. Specifically, it can show hydrogen bonding interactions between protic solvents and the nitro group or the morpholine oxygen, which can significantly impact the molecule's solubility and reactivity.

Dynamic Behavior: MD reveals the flexibility of the bond connecting the morpholine ring to the pyridine ring, showing the range of rotational freedom and the most probable orientations.

This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to biological interactions.

QSAR Modeling (if applicable to a dataset of related compounds, focusing on physicochemical parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included as a data point in a larger set of related nitropyridine or morpholine derivatives to develop such a model.

The first step in QSAR is to calculate a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. For this compound, these would include:

Physicochemical Descriptors: Such as molecular weight, logP (lipophilicity), molar refractivity, and polar surface area (PSA).

Electronic Descriptors: Including dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Once these descriptors are calculated for a series of compounds with known activities (e.g., enzyme inhibition, cytotoxicity), statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build an equation that correlates a selection of these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds in the same class. The physicochemical parameters of this compound would be essential for its inclusion in such a predictive model.

Table 2: Selected Physicochemical Descriptors for QSAR Modeling of this compound

| Descriptor | Description | Hypothetical Value |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | [Calculable] |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | [Calculable/Estimable] |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | [Calculable] |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | [Calculable] |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | [Calculable] |

| Dipole Moment | A measure of the net molecular polarity. | [Calculable] |

This table lists key descriptors that would be calculated for the compound in a QSAR study. The values are readily calculable with standard software but are not cited from a specific study here.

Chemical Reactivity and Derivatization Strategies for 4 5 Nitro 4 Methyl 2 Pyridinyl Morpholine

Reactivity of the Nitro Group

The nitro group strongly influences the reactivity of the pyridine (B92270) ring, making it susceptible to specific transformations.

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of various pyridine derivatives. nih.govgoogle.com This conversion can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups within the molecule. commonorganicchemistry.com

Commonly employed methods for the reduction of nitroarenes that are applicable to 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comnih.gov Catalytic hydrogenation is generally efficient and clean, but the conditions need to be carefully controlled to avoid the reduction of the pyridine ring.

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are effective for nitro group reduction. commonorganicchemistry.comsemanticscholar.org These methods are robust and often used in industrial settings.

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be used for the reduction of nitro groups. commonorganicchemistry.com A metal-free reduction of nitro aromatics can be mediated by tetrahydroxydiboron (B82485) in water. organic-chemistry.org

The resulting amino-pyridine derivative, 4-methyl-2-morpholin-4-ylpyridin-5-amine, is a valuable intermediate for the synthesis of more complex molecules, including those with potential biological activity. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Typically at room temperature to moderate temperatures and pressures. | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Similar to Pd/C, often used when other reducible groups are present. | Can be a good alternative to Pd/C to avoid certain side reactions. commonorganicchemistry.comnih.gov |

| Fe/HCl or Fe/CH₃COOH | Often requires heating. | A classic and cost-effective method. commonorganicchemistry.comsemanticscholar.org |

| Sn/HCl | Similar to the Fe/acid system. | Another traditional and effective method. scispace.com |

| SnCl₂ | Milder conditions, often in an alcoholic solvent. | Useful for substrates with sensitive functional groups. commonorganicchemistry.com |

| Na₂S₂O₄ | Typically in an aqueous or mixed aqueous/organic solvent system. | A milder reducing agent. |

| Tetrahydroxydiboron | Metal-free conditions in water. | Offers a "green" chemistry approach. organic-chemistry.org |

The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the nitro group at position 5 activates the pyridine ring, making it susceptible to attack by nucleophiles.

The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring. While there is no inherent leaving group on the pyridine ring of this compound, the nitro group itself can, in some cases, be displaced by a strong nucleophile. More commonly, another substituent on the ring, if present, would act as the leaving group.

Vicarious nucleophilic substitution (VNS) is another relevant reaction type where a nucleophile attacks a C-H bond of an electron-deficient aromatic ring, with the reaction being facilitated by the nitro group. nih.govacs.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring is a key site for chemical modifications.

Like other pyridine derivatives, the lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a base and a ligand. It can be readily protonated by acids to form the corresponding pyridinium (B92312) salt. The basicity of the pyridine nitrogen is, however, reduced by the electron-withdrawing effect of the nitro group.

Furthermore, the pyridine nitrogen can coordinate to metal centers, forming a variety of coordination complexes. The nature and stability of these complexes depend on the metal ion and the steric and electronic properties of the pyridine ligand.

The pyridine nitrogen can be oxidized to form the corresponding N-oxide derivative, this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

The formation of the N-oxide can significantly alter the reactivity of the pyridine ring. The N-oxide group is a strong activating group for nucleophilic substitution, particularly at the 2- and 4-positions. It can also direct electrophilic substitution to the 4-position.

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom of the morpholine ring is an aliphatic, secondary amine and exhibits typical amine reactivity. It is generally more basic than the pyridine nitrogen due to the absence of aromaticity and the electron-withdrawing effects of the pyridine ring and nitro group.

The morpholine nitrogen can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions provide a means to further functionalize the molecule at the morpholine nitrogen, allowing for the introduction of a wide range of substituents. The reactivity of the morpholine nitrogen can be influenced by the steric hindrance imposed by the adjacent pyridine ring.

Alkylation and Acylation Reactions

The this compound molecule possesses two primary sites susceptible to alkylation and acylation: the nitrogen atom of the morpholine ring and the nitrogen atom of the pyridine ring.

The morpholine nitrogen behaves as a typical secondary amine and is nucleophilic. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides under standard conditions. These reactions introduce a substituent onto the morpholine moiety, which can be used to modulate the physicochemical properties of the molecule.

Conversely, the pyridine nitrogen is less nucleophilic due to the electron-withdrawing nature of the aromatic ring system. Acylation of pyridines, when it occurs, typically happens at the nitrogen atom first, which results in the formation of a highly electron-deficient pyridinium salt. youtube.com This intermediate is significantly more deactivated towards further electrophilic attack but can be susceptible to nucleophilic addition.

Table 1: Predicted Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Site of Reaction | Predicted Product Structure |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Morpholine Nitrogen | 4-(1-Methylmorpholin-4-yl)-5-nitro-4-methylpyridine |

Formation of Quaternary Ammonium Salts

The nitrogen atom of the pyridine ring can be alkylated by a suitable alkylating agent, such as an alkyl halide, to form a quaternary pyridinium salt. nih.gov This reaction, known as quaternization, converts the neutral pyridine ring into a positively charged pyridinium ring.

Reactions Involving the Methyl Group

Oxidation or Halogenation of the Alkyl Side Chain

The methyl group at the C4 position of the pyridine ring is a key site for functionalization through oxidation or halogenation.

Oxidation: The alkyl side chain can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents. For instance, the oxidation of methyl-substituted quinolines and pyridines to their corresponding carboxylic acids has been reported using reagents like chromic acid or by passing molecular halogens through an aqueous solution under the influence of actinic radiation. youtube.comgoogle.com The resulting carboxylic acid, 2-morpholino-5-nitro-pyridine-4-carboxylic acid, would be a valuable intermediate for the synthesis of amides and esters.

Halogenation: Side-chain halogenation of the methyl group can be achieved under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would yield 4-(bromomethyl)-2-morpholino-5-nitropyridine, a reactive intermediate that can be used for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of substitution reactions on the pyridine ring of this compound is dictated by the electronic properties of the existing substituents.

Morpholino Group (at C2): As an amino group, it is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution (EAS).

Methyl Group (at C4): An alkyl group is a weak activating group and is also ortho, para-directing for EAS. libretexts.org

Nitro Group (at C5): This is a strong deactivating group for EAS due to its electron-withdrawing nature. rsc.org Conversely, it is a strong activating group for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. nih.govepa.gov

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is inherently electron-deficient and thus less reactive towards electrophiles than benzene (B151609). stackexchange.com The presence of the powerful electron-withdrawing nitro group further deactivates the ring, making EAS reactions very challenging. While the morpholino and methyl groups are activating, their directing effects are aimed at positions that are either already substituted or strongly deactivated by the nitro group. The C3 position is activated by both the C2-morpholino and C4-methyl groups, while the C6 position is strongly deactivated by the adjacent C5-nitro group. Therefore, if an EAS reaction were to occur under forcing conditions, it would most likely take place at the C3 position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated for SNAr due to the presence of the nitro group. researchgate.netacs.orgnih.gov The nitro group at C5 strongly activates the ortho position (C6) and the para position (C2) to nucleophilic attack.

Substitution at C6: The C6 position, bearing a hydrogen atom, is activated for nucleophilic attack. A strong nucleophile could potentially displace the hydride ion in an SNAr(H) reaction, or more likely, facilitate an oxidative nucleophilic substitution of hydrogen.

Substitution of the Nitro Group: The nitro group itself, being in an activated position, can be displaced by strong nucleophiles. This reactivity is well-documented for nitropyridines. nih.gov

Substitution at C2: The morpholino group at C2 is in the para position relative to the activating nitro group. This makes it a potential leaving group in an SNAr reaction, allowing for its replacement by other nucleophiles.

The outcome of a nucleophilic substitution reaction would depend on the nature of the nucleophile and the reaction conditions.

Table 2: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Directing Effects | Predicted Site of Reaction | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Activating: C2-morpholino, C4-methyl. Deactivating: N-atom, C5-nitro. | C3 | Convergent activation from C2 and C4 groups; other positions are sterically hindered or strongly deactivated. Reaction is likely difficult. rsc.orgstackexchange.com |

Synthesis of Derivatives and Hybrid Compounds Based on the this compound Scaffold

The diverse reactivity of the this compound scaffold allows for the synthesis of a wide array of derivatives and hybrid molecules. researchgate.netmdpi.com

One key transformation is the reduction of the nitro group to an amine. The resulting 4-methyl-2-morpholinopyridin-5-amine is a versatile intermediate. The newly formed amino group can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce halogens, cyano, or hydroxyl groups. It can also be acylated to form amides or react with isocyanates and isothiocyanates to produce ureas and thioureas, respectively.

Functionalization of the methyl group, as described in section 5.4.1, provides another route to derivatives. The carboxylic acid obtained from oxidation can be coupled with various amines or alcohols to generate libraries of amides or esters. The halogenated methyl group can be used to link the scaffold to other molecular fragments through substitution reactions.

Furthermore, leveraging SNAr chemistry, the nitro group or the morpholino group can be displaced to introduce new functionalities or to connect the pyridine core to another pharmacophore, creating hybrid compounds. mdpi.com This strategy is a common approach in medicinal chemistry to combine the features of different molecular frameworks to enhance biological activity.

Exploration of Structure-Reactivity Relationships in Novel Synthetic Pathways

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the nitropyridine core, the morpholine substituent, and the methyl group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to a variety of chemical transformations. This section explores the key reactive sites of the molecule and outlines potential derivatization strategies based on established principles of organic chemistry and findings from related compounds.

The primary routes for derivatization of this compound hinge on three main strategies: modification of the nitro group, substitution on the pyridine ring, and reactions involving the methyl group. Each of these approaches opens up avenues for creating a diverse library of new chemical entities.

Reactivity of the Nitro Group:

The nitro group is the most prominent functional group influencing the molecule's reactivity. Its strong electron-withdrawing character deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. Furthermore, the nitro group itself is a versatile functional handle for various transformations.

Reduction to an Amino Group: The reduction of the nitro group to an amine is a fundamental and highly useful transformation. This conversion dramatically alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This change in electronics, in turn, modifies the reactivity of the entire molecule, opening up new possibilities for derivatization, such as diazotization followed by substitution or condensation reactions to form fused heterocyclic systems. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. researchgate.netrsc.orgnih.govmdpi.comrsc.org

Table 1: Potential Conditions for the Reduction of the Nitro Group

| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Potential Product |

| H₂, Pd/C | Methanol (B129727) | Room Temperature | 1-4 | 4-{5-Amino-4-methyl-2-pyridinyl}morpholine |

| H₂, PtO₂ | Ethanol | Room Temperature | 1-4 | 4-{5-Amino-4-methyl-2-pyridinyl}morpholine |

| SnCl₂, HCl | Ethanol | Reflux | Atmospheric | 4-{5-Amino-4-methyl-2-pyridinyl}morpholine |

| Fe, NH₄Cl | Ethanol/Water | Reflux | Atmospheric | 4-{5-Amino-4-methyl-2-pyridinyl}morpholine |